EN4

MYC-MAX dimerization E-box DNA binding Transcriptional inhibition

EN4 is the only covalent c-MYC inhibitor directly targeting cysteine 171, enabling definitive CETSA target engagement readouts. Its covalent mechanism provides selectivity and thermal stability shifts not achievable with JQ1 or 10058-F4. Validated in vivo at 50 mg/kg IP daily. Use EN4 to benchmark novel MYC inhibitors with defined IC50 values. For unambiguous c-MYC-specific studies, EN4 is the gold-standard covalent probe.

Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
CAS No. 1197824-15-9
Cat. No. B2576287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN4
CAS1197824-15-9
Molecular FormulaC25H24N2O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CNC(=O)C=C
InChIInChI=1S/C25H24N2O4/c1-3-24(28)26-17-18-9-11-19(12-10-18)25(29)27-22-7-5-6-8-23(22)31-21-15-13-20(14-16-21)30-4-2/h3,5-16H,1,4,17H2,2H3,(H,26,28)(H,27,29)
InChIKeyDKOWGKKELPCHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

EN4 (CAS 1197824-15-9) Procurement Guide: A Covalent MYC C171 Ligand for Direct MYC Transcriptional Inhibition Research


EN4 (CAS 1197824-15-9) is a small-molecule covalent ligand that targets cysteine 171 (C171) within the intrinsically disordered region of the c-MYC oncoprotein, directly inhibiting MYC transcriptional activity and impairing tumorigenesis [1]. As a cell-penetrant, potent, and selective c-MYC inhibitor, EN4 represents a unique chemical probe for dissecting MYC-dependent biology in cancer research . This compound is supplied as a powder with ≥98% purity and is intended for research use only [2].

Why Substituting EN4 (CAS 1197824-15-9) with Other MYC Inhibitors Compromises Experimental Fidelity


Substituting EN4 with other MYC-pathway inhibitors such as JQ1 (BRD4 inhibitor), 10058-F4 (MYC-MAX dimerization disruptor), or MYCi975 (direct MYC inhibitor) is not scientifically equivalent due to fundamentally different mechanisms of action [1]. EN4 is the only covalent ligand that directly targets the unique, ligandable cysteine 171 residue within the intrinsically disordered region of MYC, leading to reduced MYC and MAX thermal stability—a distinctive pharmacodynamic outcome not observed with non-covalent inhibitors [1]. This direct and covalent engagement translates to a unique selectivity profile and downstream transcriptional signature that cannot be recapitulated by indirect pathway modulation or reversible binding [1].

Quantitative Evidence for EN4 (CAS 1197824-15-9): Differentiated Potency, Selectivity, and In Vivo Efficacy Data


EN4 Inhibits MYC/MAX DNA Binding with an IC50 of 6.7 µM in a Cell-Free Assay

EN4 disrupts the binding of the MYC/MAX heterodimer to its E-box response element DNA consensus sequence in a dose-responsive manner, demonstrating an IC50 value of 6.7 µM [1]. This is a direct, upstream inhibitory event, distinct from indirect MYC downregulation by BRD4 inhibitors like JQ1 or non-covalent MYC-MAX disruptors such as 10058-F4 . While 10058-F4 inhibits MYC-MAX dimerization with a reported IC50 of ~51 µM in a cellular context (HL60 cells) , a direct biochemical IC50 comparison is not available, but EN4's ability to inhibit pre-formed complexes is a unique functional distinction [1].

MYC-MAX dimerization E-box DNA binding Transcriptional inhibition Biochemical assay

EN4 Suppresses MYC Transcriptional Activity in Cells with an IC50 of 2.8 µM

In a MYC luciferase reporter assay, EN4 treatment inhibits MYC transcriptional activity in a dose-responsive manner, yielding an IC50 value of 2.8 µM [1]. This cellular IC50 provides a quantitative measure of functional potency. In comparison, the non-covalent MYC inhibitor MYCi975 binds to MYC with a Kd of 2.5 µM and disrupts MYC/MAX complex formation , but it does not covalently engage C171 nor reduce MYC thermal stability . The lower IC50 in cells relative to the biochemical assay (2.8 vs 6.7 µM) may reflect the covalent, irreversible nature of target engagement [1].

MYC transcriptional reporter Luciferase assay Cellular potency Functional inhibition

EN4 Demonstrates >90% Inhibition of 231MFP Breast Cancer Cell Proliferation at 50 µM

In 231MFP triple-negative breast cancer cells, a model of aggressive, MYC-driven malignancy, EN4 treatment for 72 hours resulted in a dose-dependent impairment of cell proliferation, achieving >90% inhibition at a concentration of 50 µM [1]. This level of cellular efficacy is significant for a direct MYC inhibitor, a target historically considered 'undruggable'. In contrast, the MYC-MAX dimerization inhibitor 10058-F4 required concentrations of ~51 µM to inhibit HL60 leukemia cell growth by 50% , highlighting EN4's superior potency in a distinct but relevant cancer cell model.

Cell proliferation Anticancer activity Triple-negative breast cancer MYC-driven

EN4 Reduces MYC and MAX Thermal Stability, a Direct Readout of Cellular Target Engagement

Treatment of 231MFP breast cancer cells with 50 µM EN4 for 2 hours significantly reduced the thermal stability of both MYC and its obligate partner MAX, as measured by cellular thermal shift assay (CETSA) [1]. This is a direct consequence of EN4's covalent modification of C171 on MYC . This pharmacodynamic biomarker is unique to EN4 among MYC inhibitors. Neither JQ1 (a BRD4 inhibitor that indirectly downregulates MYC transcription) nor 10058-F4 (a MYC-MAX dimerization disruptor) elicits this specific effect, providing a unique, quantifiable readout for verifying EN4's target engagement in cellular models .

Cellular Thermal Shift Assay (CETSA) Target engagement MYC MAX Covalent binding

EN4 Significantly Attenuates Tumor Growth in a 231MFP Breast Cancer Xenograft Model at 50 mg/kg Daily

In an established 231MFP breast tumor xenograft model in immunodeficient mice, daily intraperitoneal administration of EN4 at 50 mg/kg for three weeks significantly attenuated tumor growth in vivo [1]. This in vivo efficacy, despite the relatively modest in vitro IC50, is attributed to EN4's covalent mechanism of action, which sustains target inhibition [1]. While direct in vivo comparison data with other MYC inhibitors are lacking, this study provides the primary evidence for EN4's anti-tumor activity and establishes a validated dosing regimen for in vivo proof-of-concept studies .

In vivo efficacy Xenograft model Breast cancer Tumor growth inhibition

EN4 Exhibits High Selectivity for c-MYC over N-MYC and L-MYC

EN4 is reported to be selective for c-MYC over the related family members N-MYC and L-MYC . This paralog selectivity is a critical differentiator for experimental design. Many MYC inhibitors, such as JQ1 (which broadly affects BRD4-dependent transcription), or 10058-F4 (which targets the MYC-MAX interface), do not offer the same degree of paralog selectivity [1]. While the exact quantitative selectivity ratio (e.g., fold-change in IC50 between c-MYC and N-MYC) is not disclosed in available public data, the vendor and literature consensus consistently highlights this as a key feature .

MYC paralog selectivity c-MYC N-MYC L-MYC Target specificity

Optimal Research Applications for EN4 (CAS 1197824-15-9) Based on Validated Quantitative Data


Direct Validation of MYC Target Engagement via Cellular Thermal Shift Assay (CETSA)

Researchers requiring a definitive cellular readout of direct MYC target engagement should utilize EN4 (50 µM for 2 hours) in CETSA protocols. This application is uniquely enabled by EN4's covalent binding to C171, which induces a measurable thermal stabilization shift in MYC and MAX proteins [1]. This provides a quantitative biomarker to confirm compound activity in cell-based assays, a capability not offered by non-covalent MYC inhibitors like MYCi975 or indirect modulators like JQ1 .

Preclinical In Vivo Proof-of-Concept for Direct MYC Inhibition in Triple-Negative Breast Cancer Models

For in vivo studies, EN4 provides a validated tool for investigating the therapeutic potential of direct, covalent MYC inhibition. The published dosing regimen of 50 mg/kg daily intraperitoneal injection, which significantly attenuated 231MFP xenograft tumor growth [1], serves as a crucial starting point for pharmacodynamic and efficacy experiments. This application is particularly relevant for researchers exploring novel combination therapies or comparing the efficacy of next-generation covalent MYC inhibitors [2].

Functional Dissection of c-MYC-Specific Biology in Paralog-Dependent Systems

Due to its reported selectivity for c-MYC over N-MYC and L-MYC , EN4 is the preferred chemical probe for experiments designed to isolate c-MYC-specific functions in cellular or in vivo contexts where other MYC family members may be co-expressed. Using EN4 allows researchers to generate data that can be confidently attributed to c-MYC inhibition, avoiding the confounding effects of broader MYC family inhibition often seen with other tool compounds .

Benchmarking Novel MYC Inhibitors in Biochemical and Cellular Assays

EN4 serves as a critical benchmark comparator in the development and characterization of novel MYC inhibitors. Its well-defined IC50 values for MYC/MAX DNA binding (6.7 µM) [1] and cellular transcriptional activity (2.8 µM) [1], along with its distinct covalent mechanism, provide robust, reproducible metrics for head-to-head comparisons in parallel assays. This ensures that improvements in potency, efficacy, or mechanism of action by new compounds are rigorously quantified against a known standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for EN4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.